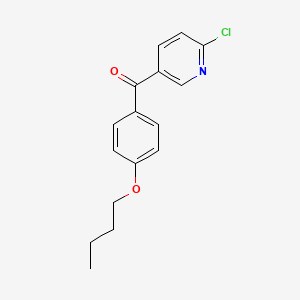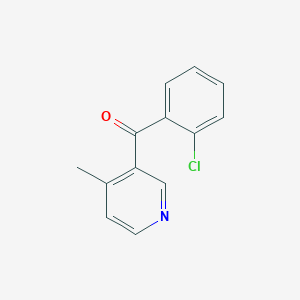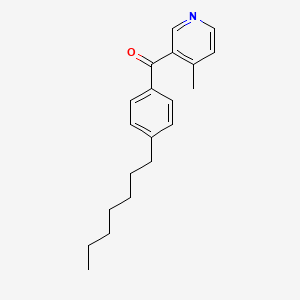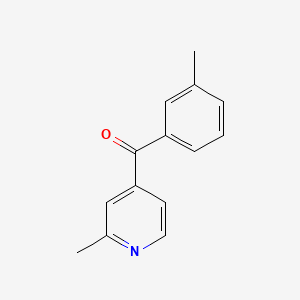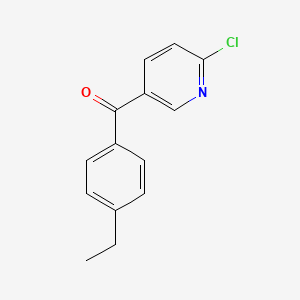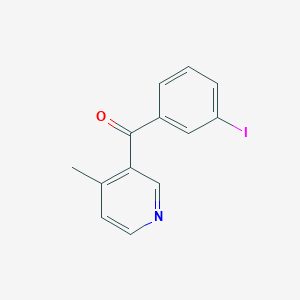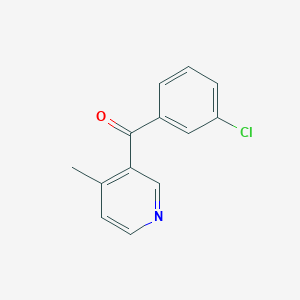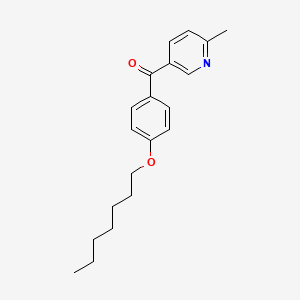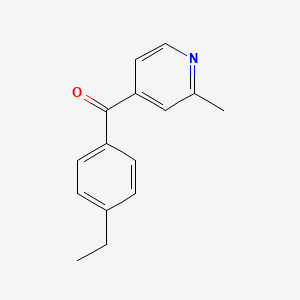![molecular formula C10H13ClN2O3S B1392303 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol CAS No. 1220018-04-1](/img/structure/B1392303.png)
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol
Vue d'ensemble
Description
“1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol” is a chemical compound with the molecular formula C10H13ClN2O3S. Its molecular weight is 276.74 .
Molecular Structure Analysis
The molecular structure of “1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol” can be determined using various spectroscopic techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol” can be determined using various techniques. .Applications De Recherche Scientifique
Synthesis and Characterization
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol is utilized in various synthesis and characterization processes, providing a foundation for developing novel compounds and materials. Notably:
Synthesis of Pyrrolidine Derivatives : The compound has been employed in the synthesis of 1-(arylsulfonyl)pyrrolidines, showing potential in the formation of pyrrolidine-1-sulfonylarene derivatives containing phenol fragments in the position 2. This process exemplifies a method for creating complex molecular structures under mild conditions (Smolobochkin et al., 2017).
Development of Calcium Channel Blockers : Research has explored the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a structural analogue, in its function as a cardiovascular L-type calcium channel blocker. This investigation underscores the compound's potential role in cardiovascular therapeutics, highlighting its binding to the diltiazem site and the significance of the stereocenter at the pyrrolidine ring (Carosati et al., 2009).
Synthesis of Heterocyclic Compounds : The compound serves as a precursor in the synthesis of both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds. This methodology offers a convenient route for generating such compounds, highlighting the versatility of the 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol in synthesizing diverse molecular structures (Benetti et al., 2002).
Chemical Interactions and Properties
The compound's ability to interact with other chemical entities and its inherent properties have been a subject of study, revealing its potential in various chemical processes:
Intramolecular Cyclization : It is involved in intramolecular cyclization processes, forming substituted pyrrolidines. This synthesis approach mimics a 1,3-dipolar cycloaddition and exemplifies the compound's reactivity and utility in creating complex cyclic structures (Mąkosza & Judka, 2005).
Crystal Structural Analysis : The compound and its derivatives have been analyzed in crystal structures, providing insights into their molecular arrangements and interactions. This understanding is crucial for predicting and manipulating the compound's behavior in various chemical contexts (Balasubramani et al., 2007).
Biomedical Implications
While the primary focus is on the chemical properties and applications of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol, some studies have indirectly alluded to its potential biomedical implications:
- Development of 5-HT6 Receptor Antagonists : Although indirectly related, derivatives of similar structures have been developed as 5-HT6 receptor antagonists, indicating potential applications in treating cognitive disorders and comorbidities associated with Alzheimer's disease. This area highlights the potential therapeutic applications of structurally related compounds (Grychowska et al., 2016).
Propriétés
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(5-10(9)12)17(15,16)13-4-3-7(14)6-13/h1-2,5,7,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSAAGAHQMMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



